

Phaseoloidin: A Technical Guide to its Physicochemical Properties and Biological Activity

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Compound of Interest		
Compound Name:	Phaseoloidin	
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Abstract

Phaseoloidin, a naturally occurring homogentisic acid glucoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **phaseoloidin**, detailed experimental protocols for its isolation and purification, and an exploration of its modulation of cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental and signaling workflows are visualized using diagrams to facilitate understanding.

Introduction

Phaseoloidin, with the systematic IUPAC name 2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid, is a glucoside that has been identified in various plant species, including Entada phaseoloides and Nicotiana attenuata.[1][2] Its structure combines a homogentisic acid moiety with a glucose molecule. The presence of multiple hydroxyl groups and a carboxylic acid function suggests a range of potential chemical interactions and biological activities. This guide aims to consolidate the current scientific knowledge on **phaseoloidin** to support further research and development efforts.



Physical and Chemical Properties

The physical and chemical properties of **phaseoloidin** are fundamental to its handling, characterization, and application in experimental settings. While a comprehensive experimental dataset is not fully available in the literature, the following tables summarize the known and predicted properties.

Table 1: General Physicochemical Properties of Phaseoloidin

Property	Value	Source
Molecular Formula	C14H18O9	[3]
Molecular Weight	330.29 g/mol	[3]
CAS Number	118555-82-1	[3]
Predicted pKa	4.04 ± 0.10	
Appearance	Not explicitly reported	_
Melting Point	Not explicitly reported	

Table 2: Solubility of Phaseoloidin

Solvent	Solubility	Notes
DMSO	100 mg/mL (302.76 mM)	May require ultrasonication to fully dissolve.

Table 3: Spectroscopic Data for **Phaseoloidin**



Technique	Data
¹ H NMR	Specific peak assignments are not fully detailed in the available literature. General regions for protons on the glucose and homogentisic acid moieties can be predicted.
¹³ C NMR	Specific peak assignments are not fully detailed in the available literature.
Mass Spectrometry	The fragmentation pattern can be predicted to involve the loss of the glucose moiety (162 Da) and subsequent fragmentation of the homogentisic acid aglycone.
UV-Vis Spectroscopy	Absorption maxima are expected for the phenolic chromophore, though specific values for pure phaseoloidin are not widely reported.
IR Spectroscopy	Characteristic peaks for O-H (hydroxyl groups), C=O (carboxylic acid), C-O (ether and alcohol), and aromatic C=C bonds are expected.

Experimental Protocols

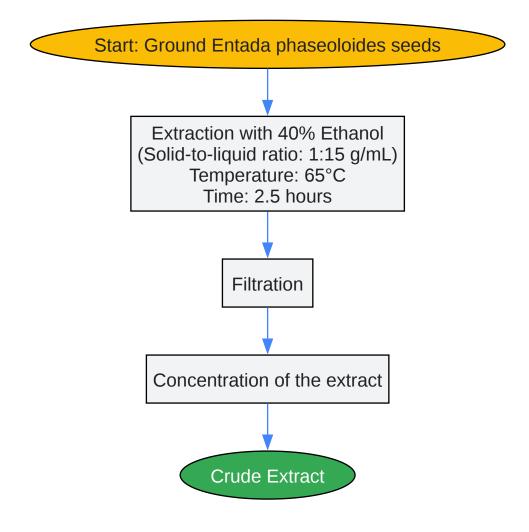
The isolation and purification of **phaseoloidin** are critical steps for obtaining a high-purity sample for research. The following protocol is based on a successful method utilizing high-speed countercurrent chromatography (HSCCC).

Extraction of Phaseoloidin from Entada phaseoloides

This protocol outlines the optimal conditions for extracting **phaseoloidin** from its natural source.

Workflow for **Phaseoloidin** Extraction





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Extraction of crude **phaseoloidin** extract.

Purification by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for separating and purifying natural products.

Methodology:

• Solvent System: A two-phase solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v) is prepared and equilibrated.



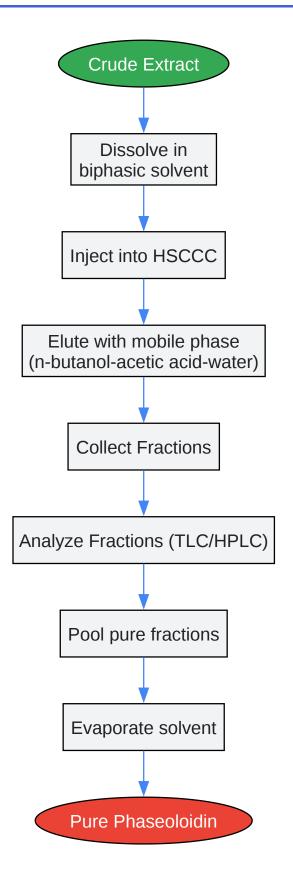




- HSCCC Instrument Setup: The HSCCC column is first filled with the upper phase (stationary phase).
- Sample Loading: The crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.
- Elution: The lower phase (mobile phase) is pumped through the column in a head-to-tail elution mode at a defined flow rate.
- Fraction Collection: Eluted fractions are collected and monitored for the presence of phaseoloidin, typically using thin-layer chromatography or HPLC.
- Isolation and Analysis: Fractions containing pure **phaseoloidin** are combined, and the solvent is evaporated. The purity of the isolated compound is then assessed using analytical techniques such as HPLC.

HSCCC Purification Workflow





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Purification of phaseoloidin via HSCCC.



Biological Activity and Signaling Pathways

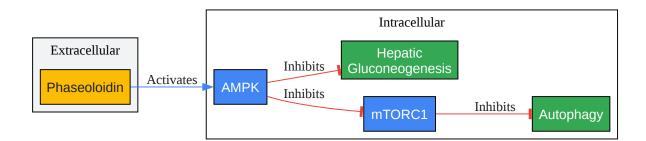
Recent studies suggest that **phaseoloidin** exhibits biological activities, including anti-diabetic and anti-inflammatory effects. The primary mechanism of action appears to involve the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.

Modulation of the AMPK Signaling Pathway

AMPK is a master regulator of cellular energy homeostasis. Activation of AMPK can lead to a variety of downstream effects, including the inhibition of anabolic pathways (like gluconeogenesis and protein synthesis) and the activation of catabolic pathways (like fatty acid oxidation and autophagy).

Extracts from Entada phaseoloides containing **phaseoloidin** have been shown to suppress hepatic gluconeogenesis through the activation of the AMPK signaling pathway.[1][4] Furthermore, there is evidence to suggest that **phaseoloidin** can activate the AMPK/mTOR pathway.[1] The activation of AMPK by **phaseoloidin** leads to the phosphorylation of downstream targets, which in turn modulates their activity. One key downstream effector of AMPK is the mammalian target of rapamycin (mTOR), which is a central regulator of cell growth and proliferation. By activating AMPK, **phaseoloidin** can lead to the inhibition of the mTORC1 complex, a key step in initiating autophagy.

Proposed Signaling Pathway of **Phaseoloidin**



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Phaseoloidin's modulation of the AMPK pathway.



Conclusion

Phaseoloidin is a promising natural product with demonstrated biological activity related to the AMPK signaling pathway. This guide has provided a summary of its known physicochemical properties and a detailed protocol for its purification. Further research is warranted to fully elucidate its spectral characteristics, determine a precise melting point, and expand upon its mechanisms of action at the molecular level. The information presented herein serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.

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